

Zectivimod's Therapeutic Window: A Comparative Analysis with Other Immunomodulators

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Zectivimod

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Zectivimod (LC51-0255), a selective sphingosine-1-phosphate receptor 1 (S1PR1) modulator, is an emerging oral therapeutic candidate for autoimmune diseases, currently in Phase II clinical trials for ulcerative colitis and atopic dermatitis. Its mechanism of action, centered on modulating lymphocyte trafficking, places it in a class of immunomodulators with established clinical efficacy. A critical determinant of any new therapeutic's potential is its therapeutic window—the range between the concentration that produces the desired therapeutic effect and the concentration that elicits toxic effects. This guide provides a comparative analysis of the therapeutic window of **zectivimod** against other prominent S1P receptor modulators, supported by available preclinical and clinical data.

Comparative Analysis of S1P Receptor Modulators

The therapeutic efficacy of S1P receptor modulators is primarily linked to their potent agonism at the S1P1 receptor, leading to its internalization and subsequent sequestration of lymphocytes in lymph nodes. This reduction in circulating lymphocytes mitigates the inflammatory cascade in autoimmune diseases. However, off-target effects, particularly on other S1P receptor subtypes (S1PR2-5), can contribute to adverse events, thereby narrowing the therapeutic window.

The following tables summarize key preclinical and clinical data for **zectivimod** and other S1P receptor modulators.

Table 1: Preclinical Potency and Selectivity of S1P Receptor Modulators

Compound	S1P1 EC50 (nM)	S1P5 EC50 (nM)	S1P Receptor Selectivity Profile	Key Findings
Zectivimod (LC51-0255)	Data not publicly available	Data not publicly available	Selective for S1P1	Preclinical studies show a dose-dependent reduction in absolute lymphocyte count (ALC). The no-observed-adverse-effect-level (NOAEL) in rats and monkeys was 3 mg/kg.[1]
Ozanimod	~0.16 - 0.41	~11	Selective for S1P1 and S1P5 over S1P2, S1P3, and S1P4 (>10,000-fold)[2]	Potent S1P1 agonist with high selectivity.[2]
Etrasimod	~6.1	~24.4 (partial agonist)	Selective for S1P1, S1P4 (partial agonist), and S1P5 (partial agonist) with no activity on S1P2 or S1P3.[3]	Full agonist at S1P1 with partial agonism at S1P4 and S1P5.[3]
Siponimod	~0.4	~0.98	Selective for S1P1 and S1P5 over S1P2, S1P3, and S1P4.	Orally active and selective S1P1 and S1P5 modulator.

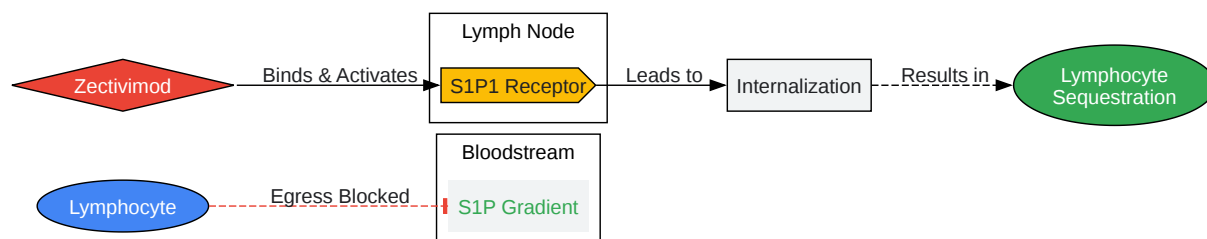
Fingolimod (Active Metabolite)	~0.3 - 0.6	~0.3 - 0.6	Non-selective, activates S1P1, S1P3, S1P4, and S1P5.	First-generation, non-selective S1P receptor modulator.
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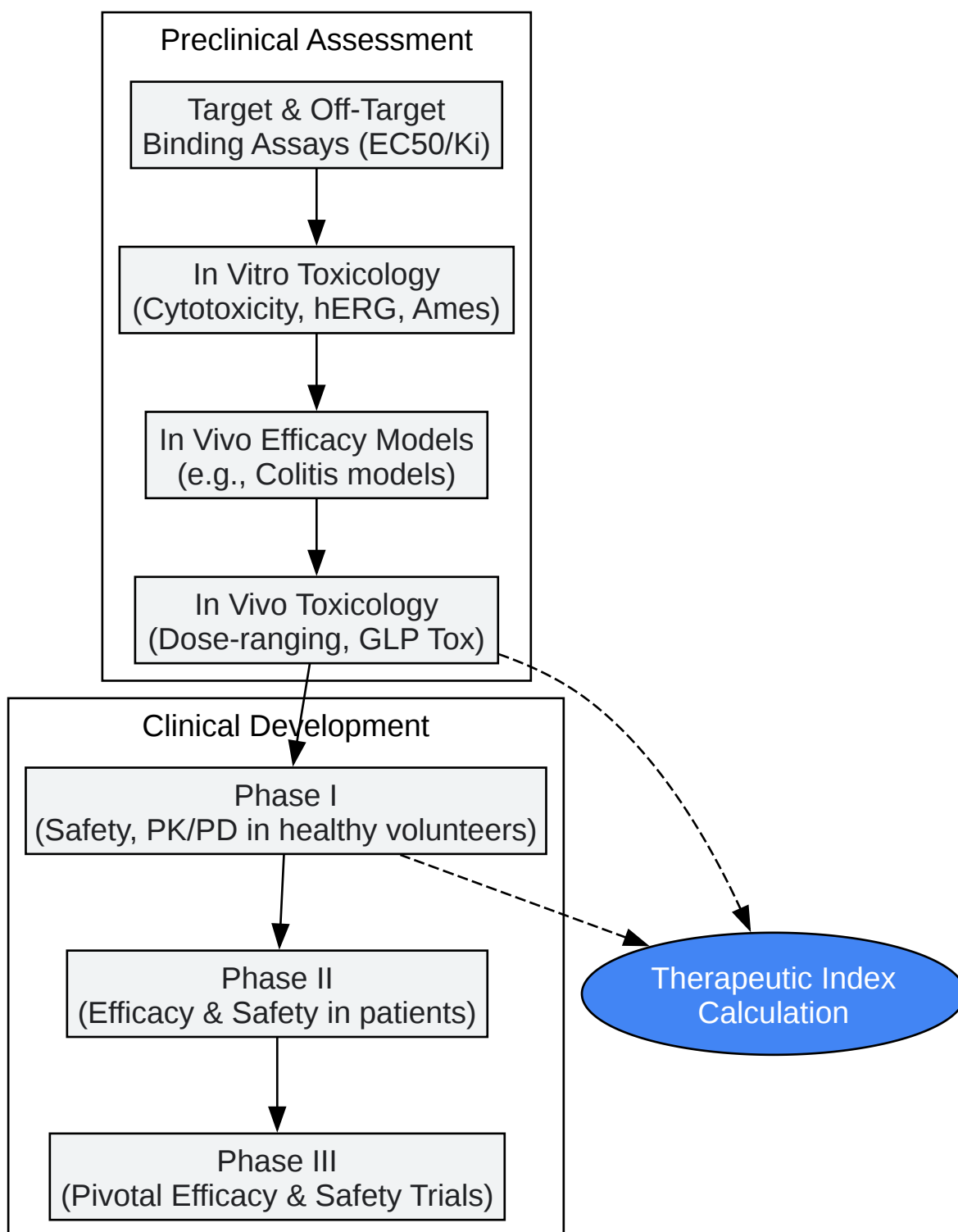
Table 2: Clinical Efficacy and Safety Profile of S1P Receptor Modulators

Compound	Indication	Key Efficacy Outcomes (Phase 3)	Common Adverse Events
Zectivimod (LC51-0255)	Ulcerative Colitis, Atopic Dermatitis	Phase II trials ongoing. Phase I showed dose-dependent reduction in ALC (62-88% from baseline).	Bradycardia (transient)
Ozanimod	Ulcerative Colitis, Multiple Sclerosis	UC (True North study): Significantly higher clinical remission vs. placebo at week 10 and 52.	Upper respiratory tract infections, elevated liver enzymes.
Etrasimod	Ulcerative Colitis	UC (ELEVATE UC 52 & 12 studies): Statistically significant improvements in clinical remission at week 12 compared to placebo.	Headache, anemia, worsening of ulcerative colitis.
Fingolimod	Multiple Sclerosis	MS (FREEDOMS II study): 48% reduction in annualized relapse rate vs. placebo.	Bradycardia, atrioventricular block, macular edema, hypertension, lymphopenia, increased risk of infections.
Siponimod	Secondary Progressive Multiple Sclerosis	SPMS (EXPAND study): Significantly reduced the risk of 3-month confirmed disability progression by 21% vs. placebo.	Headache, hypertension, liver function test abnormalities.

Signaling Pathways and Experimental Workflows

The diagrams below, generated using Graphviz, illustrate the signaling pathway of S1P receptor modulators and a typical experimental workflow for evaluating their therapeutic window.





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References

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Phone: (601) 213-4426

Email: info@benchchem.com